molecular formula C14H21NO B1292038 1-Benzyl-3,3-dimethylpiperidin-4-OL CAS No. 324769-02-0

1-Benzyl-3,3-dimethylpiperidin-4-OL

Cat. No. B1292038
CAS RN: 324769-02-0
M. Wt: 219.32 g/mol
InChI Key: ZOTKRTQMBDUPHD-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-dimethylpiperidin-4-ol is a chemical compound with the CAS Number: 324769-02-0 . It has a molecular weight of 219.33 . The IUPAC name for this compound is 1-benzyl-3,3-dimethyl-4-piperidinol . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 1-Benzyl-3,3-dimethylpiperidin-4-OL is 1S/C14H21NO/c1-14(2)11-15(9-8-13(14)16)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-Benzyl-3,3-dimethylpiperidin-4-OL is an oil at room temperature .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

1-Benzyl-3,3-dimethylpiperidin-4-OL: serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the formation of piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . The compound’s versatility allows for the creation of a wide range of pharmacologically active molecules.

Development of Central Nervous System (CNS) Drugs

Due to its piperidine core, 1-Benzyl-3,3-dimethylpiperidin-4-OL is instrumental in the development of CNS drugs. Piperidine derivatives are known to cross the blood-brain barrier, making them suitable candidates for treating neurological disorders .

Anti-Inflammatory Agents

Research indicates that piperidine derivatives exhibit anti-inflammatory properties. As such, 1-Benzyl-3,3-dimethylpiperidin-4-OL can be utilized in the synthesis of anti-inflammatory agents, contributing to treatments for conditions like arthritis and other inflammatory diseases .

Analgesic Drugs

The compound’s structural features make it a valuable precursor in the production of analgesic drugs. These drugs are designed to alleviate pain without causing loss of consciousness, and piperidine derivatives are often explored for their analgesic potential .

Antimicrobial and Antibacterial Applications

1-Benzyl-3,3-dimethylpiperidin-4-OL: has been found to have applications in creating antimicrobial and antibacterial agents. Its modification leads to compounds that can combat a variety of bacterial strains, contributing to the field of infectious diseases .

Catalyst in Organic Synthesis

In addition to its direct pharmaceutical applications, 1-Benzyl-3,3-dimethylpiperidin-4-OL is also used as a catalyst in organic synthesis processes. Its chemical structure can facilitate various reactions, including cyclization and amination, which are crucial in constructing complex organic molecules .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with it, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

1-benzyl-3,3-dimethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-14(2)11-15(9-8-13(14)16)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTKRTQMBDUPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1O)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626194
Record name 1-Benzyl-3,3-dimethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3,3-dimethylpiperidin-4-OL

CAS RN

324769-02-0
Record name 3,3-Dimethyl-1-(phenylmethyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324769-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-3,3-dimethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium borohydride (0.456 g, 12.0 mmole) was added to the stirred solution of 1-benzyl-3,3-dimethylpiperidin-4-one [{prepared according to literature procedure described in U.S. Pat. No. 5,846,980} 5.4 g, 24.0 mmole] in methanol (25 ml) at 0-5° C. over a period of 15 min, and stirring was continued for 30 min. The reaction mixture was concentrated to dryness, triturated with water (25 ml) and extracted with ethyl acetate (2×100 ml). The extract was dried (sodium sulphate) and concentrated to dryness to furnish 1-benzyl-3,3-dimethyl-4-hydroxypiperidine as oil. Yield 5.2 g (96%), C14H2,NO, m/z 220 (M+1), PMR (CDCl3): 0.83 (3H, s, CH3), 1.13 (3H, s, CH3), 1.29 (1H, m, H5), 1.62-1.9 (2H, m, H2 & H5), 2.14 (1H, m, H6), 2.38 (1H, d, H2, j=12 Hz), 2.8 (1H, m, H6), 3.12 (1H, m, H4), 3.46 (2H, s, N—CH2), 7.3 (5H, m, ArH).
Quantity
0.456 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 0.30 gm (1.3 mMol) 1-benzyl-2,4-dioxo-3,3-dimethylpiperidine in 5 mL tetrahydrofuran was stirred at room temperature as 2 mL (2 mMol) lithium aluminum hydride (2M in tetrahydrofuran) was added dropwise. The reaction mixture was then heated to reflux for 3 hours. The reaction mixture was then allowed to cool to room temperature. After stirring at room temperature for about 16 hours, the reaction mixture was cooled in an ice bath and treated sequentially with 0.5 mL water, 0.5 mL 5N sodium hydroxide, and 0.5 mL water with vigorous stirring. The resulting slurry was diluted with dichloromethane and anhydrous sodium sulfate was added. The slurry was filtered and the filter cake washed with dichloromethane. The combined filtrates were concentrated under reduced pressure and the residue subjected to silica gel chromatography, eluting with dichloromethane containing from 0-10% methanol containing 0.1% ammonium hydroxide. Fractions containing product were combined and concentrated under reduced pressure to provide 0.25 gm (88%) of the desired compound.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
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reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
Reaction Step Three
Yield
88%

Synthesis routes and methods III

Procedure details

Benzyl-3,3-dimethyl-piperidin-4-one (WO 01/00577 A2) (5.0 g, 23 mmol) was dissolved in MeOH (25 ml), cooled to 0° C. and sodium borohydride (1.0 g, 25 mmol) was added portionwise. The reaction was allowed to reach room temperature and stirred overnight after which time the solvent was removed under vacuum, the residue redissolved in CH2Cl2, washed with water, dried (Na2SO4) and concentrated to afford the title compound (4.9 g, 97%). MS: 220.4 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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